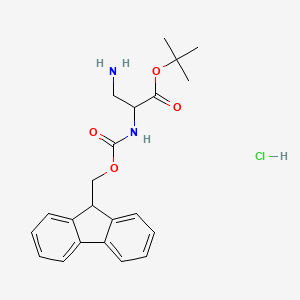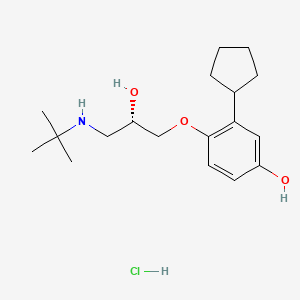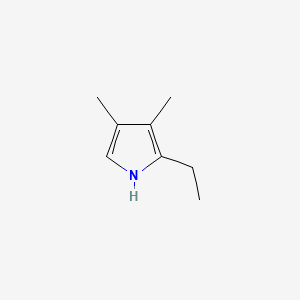
Chloropentaamminerhodium(III)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloropentamminerhodium(III) dichloride, also known as pentaamminechlororhodium(III) dichloride, is a coordination complex with the formula [Rh(NH3)5Cl]Cl2. This compound is part of the metal-ammine complexes family and is known for its distinctive yellow color. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions
Chloropentamminerhodium(III) dichloride is typically synthesized through the reaction of rhodium trichloride with ammonia in ethanol. The reaction involves the formation of the complex [Rh(NH3)5Cl]Cl2, where two chloride ions are labile, and the coordinated chloride ligand is not . The general reaction can be represented as follows:
[ \text{RhCl}_3 + 5 \text{NH}_3 + \text{HCl} \rightarrow [\text{Rh}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]
Industrial Production Methods
Industrial production of chloropentamminerhodium(III) dichloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Chloropentamminerhodium(III) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands, such as water or other anions.
Reduction Reactions: Treatment with zinc dust in the presence of ammonia can reduce the complex to form the hydride complex [RhH(NH3)5]2+.
Common Reagents and Conditions
Common reagents used in reactions with chloropentamminerhodium(III) dichloride include ammonia, zinc dust, and various anions. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving chloropentamminerhodium(III) dichloride include substituted complexes and reduced species, such as the hydride complex [RhH(NH3)5]2+ .
科学研究应用
Chloropentamminerhodium(III) dichloride has a wide range of scientific research applications:
作用机制
The mechanism of action of chloropentamminerhodium(III) dichloride involves its ability to form coordination complexes with various ligands. The compound can interact with biomolecules, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Chloropentamminerhodium(III) dichloride can be compared with other similar compounds, such as:
Chloropentamminecobalt(III) chloride: This compound has a similar structure but contains cobalt instead of rhodium.
Chloropentammineiridium(III) chloride: This compound contains iridium and is used in various catalytic and industrial applications.
The uniqueness of chloropentamminerhodium(III) dichloride lies in its specific chemical properties and reactivity, which make it suitable for specialized applications in research and industry.
属性
分子式 |
Cl3H15N5Rh |
|---|---|
分子量 |
294.41 g/mol |
IUPAC 名称 |
azane;trichlororhodium |
InChI |
InChI=1S/3ClH.5H3N.Rh/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI 键 |
ICJGGTVWZZBROS-UHFFFAOYSA-K |
规范 SMILES |
N.N.N.N.N.Cl[Rh](Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![FER pentacarbonyle [French]](/img/structure/B13836026.png)
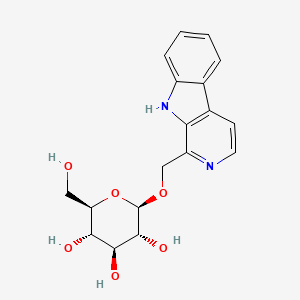
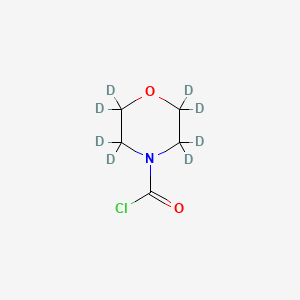
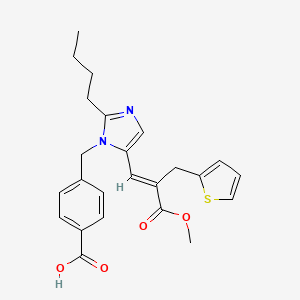

![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
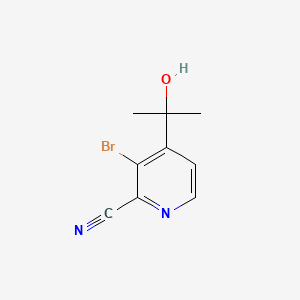
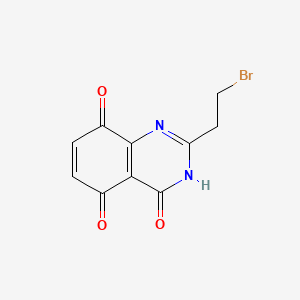
![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)
